

Application Notes and Protocols for N-Alkylation of N-Boc-Piperazine

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Compound of Interest

Compound Name: *N-Boc-piperazine*

Cat. No.: *B014835*

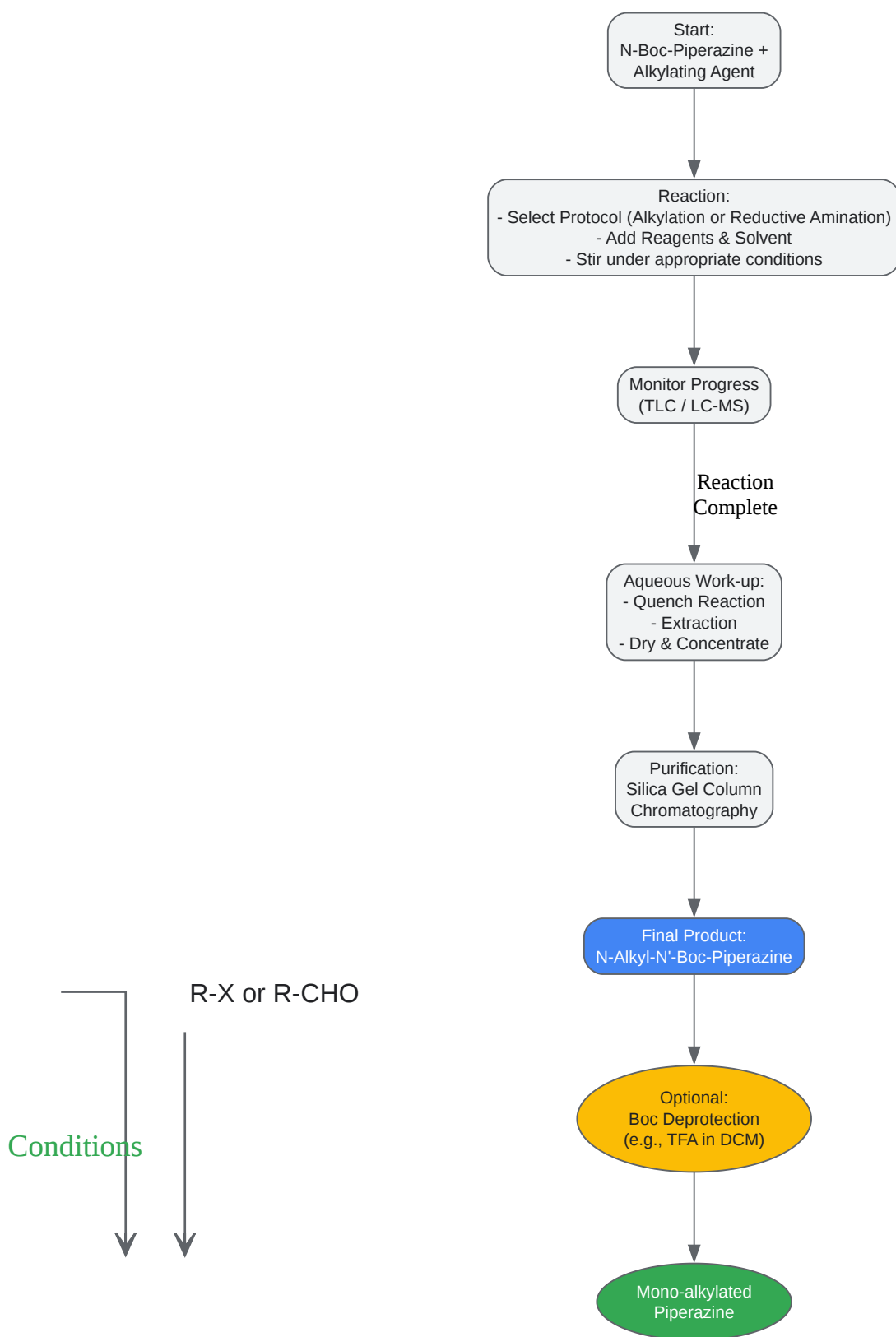
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Introduction

N-tert-butoxycarbonyl (Boc) piperazine is a crucial building block in medicinal chemistry and drug discovery. The Boc protecting group deactivates one of the nitrogen atoms, allowing for selective mono-N-alkylation on the unprotected secondary amine. This functionalization is a key step in the synthesis of a vast array of pharmaceutically active compounds. This document provides detailed protocols for two common and effective methods for the N-alkylation of **N-Boc-piperazine**: direct alkylation with alkyl halides and reductive amination.

General Reaction Scheme

The N-alkylation of **N-Boc-piperazine** introduces an alkyl group (R) onto the free secondary amine, yielding the N-alkylated product.



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Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com